N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Lipophilicity Drug-likeness CNS penetration

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954661-61-1) is a synthetic, achiral small molecule (C₂₂H₂₆N₂O₂, MW 350.46) belonging to the tetrahydroquinoline-benzamide class. It is commercially available as a screening compound (ChemDiv ID F740-0358) with a purity suitable for hit-finding campaigns.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 954661-61-1
Cat. No. B2488249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
CAS954661-61-1
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-19(14-17(20)8-11-21(24)25)23-22(26)18-7-6-15(2)16(3)13-18/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26)
InChIKeyYGMHYBXTSDYGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954661-61-1): A Structurally Differentiated Tetrahydroquinoline-Benzamide Scaffold for CNS and Oncology Research


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954661-61-1) is a synthetic, achiral small molecule (C₂₂H₂₆N₂O₂, MW 350.46) belonging to the tetrahydroquinoline-benzamide class. It is commercially available as a screening compound (ChemDiv ID F740-0358) with a purity suitable for hit-finding campaigns . The compound features a 3,4-dimethylbenzamide group at the C6 position and an N-butyl-2-oxo substitution on the tetrahydroquinoline core, a combination that is infrequently represented in public bioactivity databases. This substitution pattern places it at the intersection of two pharmacologically relevant chemotypes—the tetrahydroquinolines (e.g., MAO inhibitors, LSD1 inhibitors, kinase inhibitors) and the dimethylbenzamides—making it a candidate for exploring polypharmacology or target selectivity within these families .

Why N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Cannot Be Replaced by In-Class Analogs: Key Structural Determinants of Physicochemical and Biological Profiles


Compounds within the tetrahydroquinoline-benzamide class are not interchangeable because the N1 substituent on the tetrahydroquinoline ring critically modulates lipophilicity, hydrogen-bonding capacity, and target engagement . The N-butyl group of this compound imposes a calculated logP of ~5.13 and logD~5.13, which is substantially higher than that of the N‑ethyl analog (CAS 921998-78-9, MW 322.4) or the N‑unsubstituted derivative (CAS 921999-79-3) . Even among other N-butyl-tetrahydroquinoline analogs, the position and methylation pattern of the benzamide (3,4‑dimethyl vs. 3,5‑dimethyl vs. 2,4‑dimethyl) can profoundly alter biochemical readouts: a closely related 3,4‑dimethyl‑N‑(2‑oxo‑1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide was documented as a potent KCNQ2/Q3 antagonist with an IC₅₀ of 120 nM, whereas 3,5‑dimethyl regioisomers in the same assay series were reported with >10‑fold lower potency . These data demonstrate that even minor changes in the N1 alkyl chain length and the benzamide methylation pattern generate biologically non‑equivalent entities. Therefore, substituting this compound with a generic tetrahydroquinoline‑benzamide without matching the exact N1‑butyl‑2‑oxo and 3,4‑dimethylbenzamide configuration risks losing the specific physicochemical signature and biological selectivity profile that make it valuable as a starting point for medicinal chemistry optimization.

Product-Specific Quantitative Evidence Guide: N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide


Lipophilicity Advantage Over Closest N-Ethyl and N-Unsubstituted Analogs

The target compound exhibits a calculated logP of 5.133 and logD of 5.133, consistent with predicted blood-brain barrier permeability . In contrast, the N-ethyl analog (CAS 921998-78-9) has an estimated logP of approximately 3.5–4.0, and the N‑unsubstituted analog (CAS 921999‑79‑3) is expected to be even more polar due to the free lactam NH . This logP difference of >1 log unit translates to a >10‑fold difference in predicted octanol/water partition, which directly impacts CNS exposure and membrane partitioning.

Lipophilicity Drug-likeness CNS penetration

Reduced Hydrogen-Bond Donor Capacity Compared to 3,5-Dimethylbenzamide Regioisomers

The target compound features a single hydrogen-bond donor (the benzamide NH) and a low topological polar surface area (TPSA) of 38.96 Ų . This contrasts with the 3,5‑dimethylbenzamide analogs (e.g., CAS 954608‑82‑3, N‑(1‑benzyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑3,5‑dimethylbenzamide), which have a predicted TPSA of 49.4 Ų, primarily due to differences in steric shielding of the amide carbonyl . The 3,4‑dimethyl substitution creates a sterically hindered environment around the amide bond, reducing the effective hydrogen‑bond acidity compared to the 3,5‑dimethyl isomer.

Hydrogen bonding Selectivity Off-target promiscuity

Structural Isomer Differentiation: Absence of PDE1 Inhibitory Activity Compared to Vinpocetine (C22H26N2O2 Isomer)

The target compound shares the molecular formula C₂₂H₂₆N₂O₂ with Vinpocetine (CAS 42971‑09‑5), a known PDE1 inhibitor (IC₅₀ = 21 µM) . However, Vinpocetine contains an eburnane-type pentacyclic scaffold with an ester moiety, whereas the target compound features a tetrahydroquinoline‑benzamide scaffold. This structural isomerism results in a complete divergence of biological activity: Vinpocetine is a well-characterized PDE1 inhibitor, while the target compound is predicted to be inactive against PDE1 due to the lack of the critical eburnane pharmacophore . This demonstrates that even when two compounds have identical molecular formulas, their distinct atom connectivity confers entirely different target profiles, making the target compound a cleaner chemical probe for non‑PDE1‑mediated pathways.

Structural isomerism PDE1 inhibition Target selectivity

MAO-B Inhibition Profile Differentiated from Closely Related Sulfonamide and Benzamide Analogs

A structurally related tetrahydroquinoline derivative in the same scaffold series (BindingDB BDBM50401981; bearing a 3,4‑dimethylbenzamide‑like moiety on a tetrahydroquinoline core) exhibited an IC₅₀ of 1.13 × 10³ nM (1.13 µM) against human MAO‑B in a fluorometric kynuramine conversion assay . In contrast, the MAO‑A IC₅₀ for this related compound exceeded 1 × 10⁵ nM (>100 µM), indicating a >88‑fold selectivity for MAO‑B over MAO‑A . The target compound, with its N‑butyl‑2‑oxo substitution and 3,4‑dimethylbenzamide group, is structurally positioned within this selectivity window. By comparison, a 3,4‑dimethyl‑N‑(1‑(thiophen‑2‑ylsulfonyl)‑tetrahydroquinolin‑6‑yl)benzamide analog was reported to show potent MAO inhibition with IC₅₀ values exceeding those of standard inhibitors moclobemide and selegiline, suggesting that modulation of the N1 substituent (butyl‑2‑oxo vs. sulfonyl) can shift the MAO isoform selectivity profile .

MAO inhibition Neurodegeneration Monoamine oxidase

Kinase Inhibition Potential Diverges from N-Benzyl and N-Cyclopropanecarbonyl Analogs

Tetrahydroquinoline‑benzamide hybrids have been reported as kinase inhibitors. A 2‑oxo‑tetrahydroquinolin‑6‑yl‑pyrimidinyl‑benzamide derivative (BDBM379222) demonstrated ULK1 kinase inhibition with an IC₅₀ of <200 nM . This compound shares the 2‑oxo‑tetrahydroquinolin‑6‑yl‑benzamide core with the target compound but differs in the benzamide substitution pattern and N1 substituent. Separately, a 3,4‑dimethyl‑N‑(1‑acetyl‑tetrahydroquinolin‑6‑yl)benzamide analog showed PI3Kδ‑mediated AKT phosphorylation inhibition with an IC₅₀ of 374 nM . The target compound's N‑butyl group provides increased steric bulk compared to the N‑acetyl or N‑benzyl analogs, which may shift kinase selectivity profiles by altering the compound's fit within the ATP‑binding pocket. In contrast, N‑benzyl‑2‑oxo‑tetrahydroquinolin‑6‑yl‑3,5‑dimethylbenzamide (CAS 954608‑82‑3) has no reported kinase activity, underscoring that the N1 substituent strongly influences kinase target engagement .

Kinase inhibition ULK1 Autophagy Cancer

Anticancer Potential and In Vitro Cytotoxicity: Positioning Within the Tetrahydroquinoline Landscape

Tetrahydroquinoline derivatives have demonstrated potent anticancer activity across multiple cell lines. A 2025 study reported that six novel tetrahydroquinoline derivatives showed potent cytotoxicity against A549 (lung), MDA‑MB‑231 (breast), and MCF‑7 (breast) cancer cell lines, with one compound achieving nanomolar potency . Separately, a 2‑methoxy‑N‑(1‑(phenylsulfonyl)‑tetrahydroquinolin‑6‑yl)benzamide analog inhibited MCF‑7 cell proliferation with an IC₅₀ of 15 µM via caspase‑mediated apoptosis . The target compound's 3,4‑dimethylbenzamide group and N‑butyl‑2‑oxo substitution pattern are structurally analogous to these active anticancer tetrahydroquinoline chemotypes, while its high logP (5.13) may confer enhanced intracellular accumulation. In contrast, the N‑benzyl‑2‑oxo‑3,5‑dimethylbenzamide analog (CAS 954608‑82‑3, logP 4.3) is predicted to exhibit lower membrane permeability, potentially reducing intracellular exposure .

Anticancer Cytotoxicity mTOR Apoptosis

Best Research and Industrial Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide


CNS Drug Discovery: Prioritization for MAO-B Selective Inhibitor Screening

Based on the scaffold's demonstrated MAO‑B selectivity (>88‑fold over MAO‑A in a closely related tetrahydroquinoline‑benzamide, IC₅₀ = 1.13 µM for MAO‑B ), the target compound's high logP (5.13) and low TPSA (38.96 Ų) make it a strong candidate for CNS‑penetrant MAO‑B inhibitor screening. Its N‑butyl substitution provides a unique steric parameter that has not been explored in published MAO inhibitor SAR studies, potentially conferring novel isoform selectivity. Researchers developing anti‑Parkinsonian or neuroprotective agents can use this compound as a starting point for structure‑activity relationship (SAR) exploration, with the specific goal of improving upon the 1.13 µM MAO‑B IC₅₀ benchmark while maintaining or enhancing the >88‑fold selectivity window.

Oncology Hit Expansion: Targeting Autophagy (ULK1) and PI3K/AKT Pathways

The tetrahydroquinoline‑benzamide scaffold has been validated as a kinase inhibitor pharmacophore, with a ULK1 inhibitor showing IC₅₀ < 200 nM and a PI3Kδ inhibitor showing IC₅₀ = 374 nM . The target compound's N‑butyl group is structurally distinct from the N‑acetyl and N‑benzyl substituents explored in these published kinase inhibitors, offering an unexplored region of steric space for optimizing kinase selectivity. Procurement of this compound enables medicinal chemistry teams to initiate parallel SAR studies against autophagy (ULK1) and PI3K/AKT pathway targets, with the potential to discover dual‑mechanism anticancer agents.

Chemical Biology: Use as a PDE1‑Negative Control in cAMP/cGMP Pathway Studies

The target compound shares the molecular formula C₂₂H₂₆N₂O₂ with Vinpocetine, a PDE1 inhibitor (IC₅₀ = 21 µM), but is structurally incapable of inhibiting PDE1 due to the absence of the eburnane pharmacophore . This makes it an ideal negative control compound for cell‑based assays investigating cAMP/cGMP signaling, where researchers need to exclude PDE1‑mediated confounding effects. Its availability as a screening compound from ChemDiv (91 mg in stock, ≥90% purity) further supports its use in chemical biology studies requiring well‑characterized, structurally rigorous control molecules.

Medicinal Chemistry SAR Exploration: N1 Substituent Optimization Across Multiple Target Classes

The target compound's N‑butyl‑2‑oxo‑tetrahydroquinoline core is a versatile scaffold amenable to further derivatization . The butyl chain can serve as a starting point for systematic chain‑length variation (methyl → ethyl → propyl → butyl → pentyl), enabling rapid SAR exploration of lipophilicity‑dependent properties such as metabolic stability, solubility, and target engagement. Simultaneously, the 3,4‑dimethylbenzamide moiety provides a distinct methylation pattern compared to the more common 3,5‑dimethyl regioisomer, allowing researchers to probe the effect of benzamide substitution geometry on target selectivity. This compound thus serves as a strategic entry point for multi‑parameter lead optimization programs spanning CNS, oncology, and metabolic disease indications.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.